

## Paxalisib in Glioblastoma: A Meta-Analysis of Clinical Trial Outcomes and Comparative Landscape

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Paxalisib |           |
| Cat. No.:            | B607614   | Get Quote |

#### For Immediate Release

A Comprehensive Review of **Paxalisib** Clinical Trials and its Position Among PI3K/mTOR Inhibitors in Glioblastoma Treatment

This guide provides a meta-analysis of clinical trial outcomes for **paxalisib**, a brain-penetrant inhibitor of the PI3K/mTOR pathway, in the context of glioblastoma (GBM). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other PI3K/mTOR inhibitors that have been investigated for this aggressive brain cancer. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the relevant signaling pathways and clinical trial workflows.

## Introduction to Paxalisib and the PI3K/mTOR Pathway in Glioblastoma

Glioblastoma is the most common and aggressive primary brain tumor in adults.[1][2] A key signaling pathway frequently dysregulated in GBM is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[1] This makes it a prime target for therapeutic intervention. **Paxalisib** (formerly GDC-0084) is an oral, small-molecule inhibitor of PI3K and mTOR that has the critical ability to cross the blood-brain barrier, a significant hurdle for many cancer therapies targeting brain tumors.[3]





## Paxalisib Clinical Trial Outcomes: A Quantitative Summary

**Paxalisib** has been evaluated in several clinical trials, most notably the Phase 2 study (NCT03522298) and the Phase 2/3 GBM AGILE (NCT03970447) adaptive platform trial. These studies have primarily focused on patients with newly diagnosed glioblastoma with an unmethylated O6-methylguanine-DNA methyltransferase (MGMT) promoter status, a patient population with inherent resistance to the standard-of-care chemotherapy, temozolomide.[4][5]

| Efficacy Data |
|---------------|
|---------------|

| Clinical<br>Trial                                         | Patient<br>Population                    | Treatment<br>Arm           | Comparator<br>Arm<br>(Standard<br>of Care -<br>SOC) | Median<br>Overall<br>Survival<br>(OS) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) |
|-----------------------------------------------------------|------------------------------------------|----------------------------|-----------------------------------------------------|---------------------------------------|-----------------------------------------------------|
| Phase 2<br>(NCT035222<br>98)                              | Newly Diagnosed GBM (unmethylate d MGMT) | Paxalisib (60<br>mg daily) | Historical<br>Temozolomid<br>e                      | 15.7<br>months[5]                     | 8.4 months[5]                                       |
| GBM AGILE<br>(NCT039704<br>47) - Primary<br>Analysis      | Newly Diagnosed GBM (unmethylate d MGMT) | Paxalisib (60<br>mg daily) | Cumulative<br>SOC<br>(Temozolomi<br>de)             | 14.77<br>months[6]                    | Not Reported                                        |
| GBM AGILE<br>(NCT039704<br>47) -<br>Secondary<br>Analysis | Newly Diagnosed GBM (unmethylate d MGMT) | Paxalisib (60<br>mg daily) | Concurrent<br>SOC<br>(Temozolomi<br>de)             | 15.54<br>months[5][6]                 | Not Reported                                        |
| GBM AGILE<br>(NCT039704<br>47)                            | Recurrent<br>GBM                         | Paxalisib (60<br>mg daily) | Concurrent<br>SOC<br>(Lomustine)                    | 8.05<br>months[6]                     | Not Reported                                        |



#### **Safety and Tolerability**

The safety profile of **paxalisib** has been consistent across clinical trials. The most common treatment-related adverse events include:

| Adverse Event               | Grade 3 or Higher<br>Frequency    | Management                           |
|-----------------------------|-----------------------------------|--------------------------------------|
| Hyperglycemia               | Reported                          | Managed with insulin or metformin[7] |
| Oral Mucositis (Stomatitis) | Dose-limiting toxicity at 75mg[8] | Dose adjustment                      |
| Skin Rash                   | Reported                          | Symptomatic treatment                |

The maximum tolerated dose (MTD) for **paxalisib** was established at 60 mg once daily.[8]

### Comparative Analysis with Other PI3K/mTOR Inhibitors in Glioblastoma

To provide a broader perspective, this section compares the clinical trial outcomes of **paxalisib** with other PI3K/mTOR inhibitors that have been investigated in glioblastoma.



| Drug                 | Mechanism of<br>Action      | Key Clinical Trial<br>Findings in<br>Glioblastoma                                                                                                                                                | Common Grade 3/4<br>Adverse Events                             |
|----------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Paxalisib (GDC-0084) | Dual PI3K/mTOR<br>inhibitor | Improved OS in newly diagnosed unmethylated MGMT GBM compared to SOC.[5][6]                                                                                                                      | Hyperglycemia, oral<br>mucositis, skin rash.<br>[5]            |
| Buparlisib (BKM120)  | Pan-PI3K inhibitor          | Minimal single-agent efficacy in recurrent GBM despite brain penetration. Incomplete blockade of the PI3K pathway was observed.[9][10] Median PFS of 1.7 months.[10]                             | Lipase elevation, fatigue, hyperglycemia, elevated ALT.[9][10] |
| Voxtalisib (XL765)   | Dual PI3K/mTOR<br>inhibitor | Favorable safety profile in combination with temozolomide.  Moderate inhibition of the PI3K pathway.  Best response was partial response in 4% of evaluable patients with high-grade glioma.[11] | Lymphopenia,<br>thrombocytopenia.[11]                          |

## Experimental Protocols Paxalisib Phase 2 Study (NCT03522298) Methodology

This open-label, multicenter study consisted of two stages.[12][13]

• Stage 1 (Dose Escalation): This stage utilized a standard 3+3 dose-escalation design to determine the MTD of once-daily oral **paxalisib**.[12][13]



• Stage 2 (Expansion): This was a two-arm, open-label expansion cohort where patients were randomized 1:1 to receive **paxalisib** at the MTD under fed or fasted conditions.[12][13]

Patient Population: Eligible patients were adults with newly diagnosed glioblastoma with unmethylated MGMT promoter status who had completed initial surgical resection and chemoradiotherapy.[12]

Treatment: **Paxalisib** was administered orally in continuous 28-day cycles until disease progression or unacceptable toxicity.[12]

#### **Primary Endpoints:**

- Stage 1: Determine the MTD.[12]
- Stage 2: Evaluate safety, tolerability, and pharmacokinetics.[12]

#### **GBM AGILE (NCT03970447) Trial Design**

GBM AGILE is an international, multi-arm, adaptive Phase 2/3 platform trial.[14]

- Adaptive Randomization: The trial uses a Bayesian response adaptive randomization design to assign patients to different treatment arms based on their performance.[14]
- Patient Population: The paxalisib arm enrolled patients with both newly diagnosed unmethylated MGMT GBM and recurrent GBM.[4]
- Treatment: In the newly diagnosed cohort, patients received temozolomide and radiation therapy before starting paxalisib.[15] Patients with recurrent GBM received only paxalisib.
   [15]
- Primary Endpoint: The primary endpoint for the trial is overall survival (OS).[14]

# Visualizing the Molecular Pathway and Clinical Workflow PI3K/Akt/mTOR Signaling Pathway Inhibition by Paxalisib





Click to download full resolution via product page





Caption: **Paxalisib** inhibits PI3K and mTOR, blocking downstream signaling for cell growth and survival.

## Experimental Workflow for Paxalisib Phase 2 Trial (NCT03522298)





Click to download full resolution via product page

Caption: Workflow of the two-stage Phase 2 clinical trial for **paxalisib** in glioblastoma.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kazia Therapeutics Announces Phase II/III Clinical Trial Results for Paxalisib in Glioblastoma [prnewswire.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. oncotarget.com [oncotarget.com]
- 8. CTNI-27. MULTI-CENTER, PHASE 2 STUDY EVALUATING THE PHARMACOKINETICS, SAFETY AND PRELIMINARY EFFICACY OF PAXALISIB IN NEWLY DIAGNOSED ADULT PATIENTS WITH UNMETHYLATED GLIOBLASTOMA (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Paxalisib in patients with newly diagnosed glioblastoma with unmethylated MGMT promoter status: Final phase 2 study results. | CoLab [colab.ws]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mskcc.org [mskcc.org]



 To cite this document: BenchChem. [Paxalisib in Glioblastoma: A Meta-Analysis of Clinical Trial Outcomes and Comparative Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607614#meta-analysis-of-paxalisib-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com